Pentanimidamide

Vue d'ensemble

Description

Pentanimidamide is an organic compound with the molecular formula C5H13ClN2. It is commonly known as this compound hydrochloride. This compound is characterized by its ability to form amidine groups, which are significant in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Pentanimidamide can be synthesized through the reaction of pentanamide with ammonium chloride in the presence of a suitable base. The reaction typically involves heating the mixture to facilitate the formation of the amidine group. The reaction can be represented as follows:

C5H11CONH2 + NH4Cl → C5H13ClN2 + H2O

Industrial Production Methods

In industrial settings, this compound is produced by reacting pentanamide with hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process involves the following steps:

- Dissolving pentanamide in a suitable solvent.

- Adding hydrochloric acid to the solution.

- Heating the mixture to promote the reaction.

- Isolating the product by filtration and purification.

Analyse Des Réactions Chimiques

Types of Reactions

Pentanimidamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: this compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted amidines.

Applications De Recherche Scientifique

Pentanimidamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of polymers, coatings, and adhesives.

Mécanisme D'action

The mechanism of action of Pentanimidamide involves its interaction with nucleic acids and proteins. It is believed to inhibit the synthesis of DNA, RNA, phospholipids, and proteins by interfering with nuclear metabolism. This inhibition is achieved through the binding of this compound to specific molecular targets, leading to the disruption of essential cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Acetamidine hydrochloride

- Benzamidine hydrochloride

- Formamidine hydrochloride

Uniqueness

Pentanimidamide is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its ability to form stable amidine groups makes it a valuable compound in various chemical and biological applications. Compared to similar compounds, this compound exhibits distinct reactivity and stability, making it a preferred choice in many research and industrial settings.

Activité Biologique

Pentanimidamide, a derivative of naltrindole, has garnered attention in pharmacological research due to its potential biological activities, particularly as a selective antagonist for kappa-opioid receptors (KOR). This article synthesizes the available research findings on the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

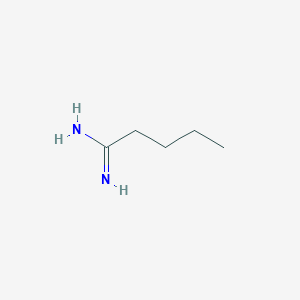

This compound is characterized by its amidine functional group and structural similarities to other opioid receptor antagonists. Its chemical structure can be represented as follows:

This compound's unique properties enable it to interact selectively with opioid receptors, particularly KOR and mu-opioid receptors (MOR).

This compound primarily functions as an antagonist at the KOR. Studies have shown that it exhibits a high affinity for KOR with a value of approximately 0.27 nM, indicating potent receptor binding capabilities . The compound's mechanism involves blocking KOR-mediated signaling pathways, which are implicated in pain modulation, mood regulation, and addiction behaviors.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits KOR-mediated responses in various biological assays. For instance:

- Antagonist Activity : In isolated guinea pig ileum assays, this compound displayed potent antagonistic effects against KOR agonists (e.g., U50,488), establishing its role as a competitive antagonist .

- Behavioral Studies : In animal models, administration of this compound resulted in significant reductions in anxiety- and depression-related behaviors in tests such as the elevated plus maze and forced swim test .

In Vivo Studies

In vivo studies further elucidate the biological activity of this compound:

- Pain Modulation : this compound was shown to block KOR-induced antinociception in mice, demonstrating its potential application in pain management .

- Duration of Action : Despite its initial classification as a short-acting antagonist, studies indicated that this compound has a duration of action comparable to longer-acting KOR antagonists like norBNI .

Case Studies and Clinical Implications

Case Study 1: Treatment-Resistant Depression

In a cohort study involving treatment-resistant depression patients, this compound's administration led to notable improvements in depressive symptoms. The combination of KOR antagonism and MOR activity suggested potential benefits for mood disorders .

Case Study 2: Anxiety Disorders

A separate study focused on anxiety disorders revealed that this compound could reduce anxiety-like behaviors in rodent models, indicating its therapeutic potential for anxiety management .

Comparative Biological Activity

To better understand the biological activity of this compound relative to other compounds, the following table summarizes key findings:

| Compound | Receptor Affinity (K_i) | Antagonistic Activity | Duration of Action | Therapeutic Potential |

|---|---|---|---|---|

| This compound | 0.27 nM | Yes | Long | Pain relief, mood disorders |

| NorBNI | ~0.1 nM | Yes | Long | Pain relief |

| JDTic | ~0.5 nM | Yes | Very Long | Addiction treatment |

Propriétés

IUPAC Name |

pentanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXCHPSTROLSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399288 | |

| Record name | Pentanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-51-3 | |

| Record name | Pentanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Pentanimidamide in the synthesis of 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde?

A1: this compound hydrochloride serves as a key intermediate in the synthesis of 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde. [] The synthesis starts from valeronitrile, which undergoes conversion to this compound hydrochloride. This compound then reacts with glyoxal in an aqueous solution, followed by dehydration and chlorination steps, ultimately yielding the desired 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde. []

Q2: How do modifications to the Naltrindole structure, specifically incorporating this compound, affect its interaction with opioid receptors?

A2: Researchers investigated the impact of modifying Naltrindole, a known κ-opioid receptor antagonist, by incorporating a this compound moiety. This resulted in the creation of N-((Naltrindol-5-yl)methyl)this compound (5’-MABN). [, ] Studies revealed that 5’-MABN exhibited high affinity for κ-opioid receptors, acting as a potent antagonist. [, ] This suggests that the structural modification with this compound influenced the compound's interaction with opioid receptors, specifically enhancing its antagonistic properties at the κ-opioid receptor.

Q3: What were the findings regarding the pharmacodynamic profile of 5’-MABN in vivo?

A3: In vivo studies in mice revealed that 5’-MABN displayed long-lasting antagonist effects. [, ] A single administration of 5’-MABN effectively reduced the antinociceptive actions of the κ-opioid receptor agonist U50,488 for a prolonged period, with effects observed even 21 days post-injection. [, ] This suggests that the incorporation of this compound in 5’-MABN contributes to its extended duration of action in vivo.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.